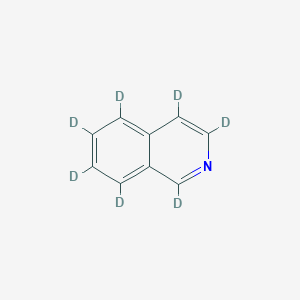

Isoquinoline-D7

Description

Significance of Deuterium (B1214612) Incorporation in Molecular Systems

Deuterium (²H or D), a stable isotope of hydrogen, possesses a nucleus with one proton and one neutron, making it about twice as heavy as the most common hydrogen isotope, protium (B1232500) (¹H). wikipedia.orgiaea.org This mass difference is the source of the significant physical and chemical property distinctions between deuterated and non-deuterated compounds. wikipedia.org When deuterium replaces protium in a molecule, the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. This phenomenon gives rise to the kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond proceed more slowly than those involving a C-H bond.

The incorporation of deuterium into molecular systems is significant for several reasons. In research, deuterium-labeled compounds serve as invaluable tools. They are widely used as internal standards in quantitative mass spectrometry analyses, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.com Because a deuterated standard is nearly identical chemically to the analyte being measured, it co-elutes and ionizes similarly, but its higher mass allows it to be distinguished by the detector. mdpi.comcdnsciencepub.com This corrects for variations in sample preparation and instrument response, leading to more accurate and precise quantification.

Furthermore, deuterium labeling is crucial for elucidating reaction mechanisms and studying the metabolic fate of molecules. researchgate.net By tracking the position of deuterium atoms in the products of a reaction, chemists can deduce the pathways through which molecules are transformed. In biological systems, the substitution of hydrogen with deuterium can alter metabolic processes, and studying these changes provides insight into enzyme mechanisms and the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. researchgate.netnih.gov

Overview of the Isoquinoline (B145761) Heterocyclic Scaffold

Isoquinoline is a heterocyclic aromatic organic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.org It is a structural isomer of quinoline (B57606), with the nitrogen atom located at position 2 in the heterocyclic ring system. wikipedia.org The isoquinoline framework is a "privileged scaffold" in medicinal chemistry, meaning it is a common structural motif found in a vast number of biologically active compounds, including many natural alkaloids like papaverine (B1678415) and berberine. amerigoscientific.comnih.govnih.gov

Chemically, isoquinoline is a weak base due to the lone pair of electrons on the nitrogen atom, though it is less basic than pyridine. amerigoscientific.com It is a colorless, hygroscopic liquid or solid with a low melting point and a characteristic odor. wikipedia.org The aromatic nature of the bicyclic system dictates its reactivity. amerigoscientific.com The presence of the nitrogen atom influences the electron distribution, making the ring system susceptible to both electrophilic and nucleophilic substitution, with the positions of substitution being influenced by reaction conditions and existing substituents. amerigoscientific.com

The widespread occurrence of the isoquinoline core in pharmaceuticals and natural products has made it an attractive target for synthetic organic chemists. nih.govmdpi.com Its derivatives exhibit a broad spectrum of pharmacological activities. nih.govnih.gov

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₉H₇N | wikipedia.org |

| Molar Mass | 129.162 g·mol⁻¹ | wikipedia.org |

| Appearance | Colorless to pale yellow liquid/solid | wikipedia.orgamerigoscientific.com |

| Melting Point | 26–28 °C | wikipedia.org |

| Boiling Point | 242 °C | wikipedia.org |

| Density | 1.099 g/cm³ | wikipedia.org |

| Basicity (pKa of conjugate acid) | 5.14 | wikipedia.org |

| Solubility | Slightly soluble in water; soluble in organic solvents and dilute acids | wikipedia.orgamerigoscientific.com |

Rationale for Deuteration of Isoquinoline Derivatives in Contemporary Research

The deuteration of isoquinoline and its derivatives, leading to compounds like Isoquinoline-D7, is a strategic choice in modern chemical research driven by the need for precise analytical tools and a deeper understanding of molecular interactions. Isoquinoline-D7 is a stable isotope-labeled analog of isoquinoline where seven hydrogen atoms have been replaced by deuterium. medchemexpress.com This isotopic substitution does not significantly alter the fundamental chemical properties but provides a mass shift that is easily detectable by mass spectrometry.

The primary rationale for using Isoquinoline-D7 is its application as an internal standard for quantitative analysis. In fields such as pharmaceutical research, environmental monitoring, and food safety, accurately measuring the concentration of isoquinoline-based compounds is critical. By adding a known amount of Isoquinoline-D7 to a sample, analysts can use it as a reference to accurately quantify the corresponding unlabeled isoquinoline compound, compensating for any loss during sample preparation or fluctuations in instrument performance. mdpi.com

Another key reason for deuteration is in mechanistic studies. By synthesizing isoquinoline derivatives with deuterium atoms at specific positions, researchers can track the movement of these labels through chemical reactions. This helps to elucidate complex reaction pathways and understand the behavior of catalysts. researchgate.net In NMR spectroscopy, deuteration is used to simplify complex proton spectra, allowing for clearer interpretation of molecular structures and dynamics.

Scope and Contemporary Trends in Isoquinoline-D7 Academic Investigations

Academic investigations involving Isoquinoline-D7 and other deuterated isoquinolines are primarily concentrated in the fields of analytical chemistry, medicinal chemistry, and drug metabolism studies. A major trend is the use of these compounds to enhance the reliability of high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) methods. mdpi.com Researchers are developing advanced analytical protocols that employ deuterated standards like Isoquinoline-D7 for the sensitive and accurate quantification of isoquinoline alkaloids and related pharmaceutical agents in complex biological matrices such as plasma and tissue. mdpi.comnih.gov

In medicinal chemistry, the isoquinoline scaffold remains a focal point for drug discovery, with research exploring a wide range of biological activities. nih.govresearchgate.netnih.gov While Isoquinoline-D7 itself is primarily an analytical tool, the synthetic routes developed for its preparation, such as the Pomeranz-Fritsch or Bischler-Napieralski reactions, are relevant to the synthesis of novel deuterated isoquinoline-based drug candidates. Deuteration of drug molecules can sometimes alter their metabolic profiles, a strategy known as "deuterium switching," which is an area of active investigation to create drugs with improved pharmacokinetic properties.

Furthermore, the creation of comprehensive spectral databases is a growing trend. Public repositories that include tandem mass spectra of isoquinoline alkaloids and their deuterated analogs are being developed. nih.gov These databases are invaluable for the rapid identification (dereplication) of known compounds in natural product extracts and metabolic studies, accelerating the pace of phytochemical and pharmacological research. nih.gov

| Application Area | Specific Use | Key Benefit | Reference |

|---|---|---|---|

| Quantitative Analysis (LC-MS/MS) | Internal standard for quantifying isoquinoline alkaloids and related compounds. | Improves accuracy and precision by correcting for matrix effects and instrument variability. | mdpi.com |

| NMR Spectroscopy | Used to simplify complex spectra for structural elucidation. | Reduces signal interference from protons, aiding in the analysis of molecular structure and dynamics. | |

| Mechanistic Studies | Tracer to investigate chemical reaction pathways. | Allows for the tracking of specific atoms to understand how chemical transformations occur. | researchgate.net |

| Metabolism Studies (ADME) | Serves as a standard for identifying and quantifying metabolites of isoquinoline-based drugs. | Enables precise tracking of a drug's fate in a biological system. | researchgate.netresearchgate.net |

| Synthetic Chemistry | A building block or reference compound in the synthesis of other labeled molecules. | Provides a deuterated core structure for creating more complex labeled isoquinoline derivatives. | ambeed.com |

Properties

IUPAC Name |

1,3,4,5,6,7,8-heptadeuterioisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-7H/i1D,2D,3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJUIBRHMBBTKR-GSNKEKJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=NC(=C(C2=C1[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Precision Synthetic Methodologies for Isoquinoline D7 Analogues

Deuteration Strategies for Regioselective Isotopic Labeling of Isoquinoline (B145761)

Regioselective isotopic labeling of isoquinoline is crucial for its application in mechanistic studies, as a metabolic tracer, and as an internal standard in mass spectrometry. The primary approaches focus on replacing specific hydrogen atoms with deuterium (B1214612) on the pre-formed isoquinoline molecule. rsc.orgingentaconnect.com

Hydrogen-Deuterium Exchange (H-D Exchange) Approaches

Direct H-D exchange represents the most atom-economical method for deuterium incorporation. These reactions swap protium (B1232500) (¹H) for deuterium (²H or D) and can be promoted by acids, transition metals, or bases, sometimes enhanced with physical methods like ultrasonication. rsc.orgresearchgate.netbenthamdirect.com

Acid-catalyzed H-D exchange on isoquinoline typically occurs in a strong deuterium acid medium, such as deuterated sulfuric acid (D₂SO₄). The reaction proceeds via electrophilic substitution on the protonated (or deuterated) isoquinoline species, known as the conjugate acid. rsc.org The exchange is generally observed in the carbocyclic (benzene) ring. Studies on related N-heterocycles like quinoline (B57606) show that exchange can also occur in the heterocyclic ring through mechanisms involving deprotonation alpha to the nitrogen atom. rsc.org

Table 1: Representative Conditions for Acid-Catalyzed H-D Exchange

| Substrate | Deuterium Source | Catalyst / Medium | Conditions | Outcome |

|---|---|---|---|---|

| Isoquinoline | D₂O | D₂SO₄ | Elevated Temperature | Exchange on carbocyclic ring positions rsc.org |

This table is illustrative of general protocols described in the literature.

Transition-metal catalysis offers a powerful and often more selective means of achieving H-D exchange. researchgate.net Catalysts based on iridium, rhodium, ruthenium, and palladium are frequently employed. researchgate.netmdpi.comacs.org These methods operate through various C-H activation mechanisms. For instance, iridium catalysts like Crabtree's catalyst can facilitate H-D exchange via reversible oxidative addition, typically using D₂ gas as the deuterium source. researchgate.net Palladium-catalyzed processes can proceed through a concerted metalation-deprotonation (CMD) pathway, often using heavy water (D₂O) as the deuterium source. researchgate.net The choice of catalyst and directing groups on the isoquinoline substrate can precisely control which C-H bonds are activated, leading to high regioselectivity. mdpi.comresearchgate.net

Table 2: Examples of Transition-Metal-Catalyzed H-D Exchange on Heterocycles

| Catalyst System | Deuterium Source | Substrate Type | Key Feature |

|---|---|---|---|

| Iridium (e.g., Crabtree's catalyst) | D₂ gas | N-Heterocycles | Reversible oxidative addition mechanism researchgate.net |

| Palladium | D₂O | Directed Heterocycles | Concerted Metalation-Deprotonation (CMD) pathway researchgate.net |

| Ruthenium | D₂ gas | Phosphines | Selectivity influenced by ligand shell on nanoparticles acs.org |

This table summarizes general findings in the field of transition-metal-catalyzed deuteration.

Base-catalyzed H-D exchange provides a transition-metal-free alternative for deuteration. researchgate.net This method typically involves the use of a strong base to deprotonate the most acidic C-H bonds, followed by quenching with a deuterium source. For N-heterocycles like quinoline, treatment with potassium tert-butoxide (KOtBu) in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) at elevated temperatures has been shown to result in high deuterium incorporation at specific positions. researchgate.net The DMSO-d₆ serves as both the solvent and the deuterium source. This approach demonstrates that even in the absence of precious metals, selective deuteration can be achieved under relatively mild conditions. researchgate.net

The application of ultrasound irradiation is an emerging technique in organic synthesis that can accelerate reaction rates and improve yields. benthamdirect.comnih.gov This energy-efficient method, considered a green chemistry approach, can be applied to the synthesis of nitrogen-containing heterocycles. benthamdirect.comeurekaselect.com While specific studies on the direct ultrasound-assisted deuteration of Isoquinoline-D7 are not extensively detailed in the provided context, the principle involves using ultrasonic waves to enhance mass transfer and energize the reaction, potentially lowering the activation energy for H-D exchange. nih.gov This technique has been successfully used to reduce reaction times in related syntheses, such as the preparation of azide (B81097) derivatives from brominated heterocycles, which is a nucleophilic substitution process. nih.gov

Reductive Deuteration Pathways for Isoquinoline Precursors

An alternative to direct H-D exchange on isoquinoline is to introduce deuterium during the synthesis of the heterocyclic ring system itself. This often involves the reduction of a suitable isoquinoline precursor using a deuterium-delivering reagent. rsc.orgnih.gov For example, the asymmetric hydrogenation of an isoquinoline substrate using deuterium gas (D₂) in the presence of a rhodium catalyst can introduce deuterium atoms at specific positions during the reduction to a tetrahydroisoquinoline. rsc.org Deuterium labeling experiments have shown that in such reductions, deuterium atoms from D₂ gas are added across the C=N bond, while deuterium from a deuterated solvent like methanol-d₄ can be incorporated at other positions through tautomerization mechanisms. rsc.org Another strategy involves the reductive functionalization of isoquinolinium salts, where an in-situ formed enamine intermediate is trapped, allowing for the introduction of deuterium. nih.gov

Dehalogenative Deuteration Strategies

Dehalogenative deuteration presents a powerful and direct method for introducing deuterium into an aromatic framework. This strategy involves the replacement of a halogen atom (such as bromine or iodine) on a pre-formed isoquinoline or a precursor molecule with a deuterium atom. This approach is particularly advantageous as it allows for late-stage deuteration of complex molecules.

One modern approach utilizes visible light-induced organophotocatalysis. rsc.org In this method, a photocatalyst absorbs light and initiates a single-electron transfer process. For instance, readily available silacarboxylic acids can be used to generate silyl (B83357) radicals through light-induced decarboxylation. These silyl radicals act as halogen-atom transfer agents, abstracting a halogen from the organohalide. The resulting organic radical is then quenched by a deuterium donor, such as deuterium oxide (D₂O), often mediated by a thiol, to install the deuterium atom. rsc.org This method is noted for its mild conditions and the use of economical deuterium sources.

Key features of photocatalytic dehalogenative deuteration include:

Substrate Scope: Applicable to a wide variety of primary, secondary, and tertiary alkyl bromides. rsc.org

Deuterium Source: Often employs inexpensive and readily available deuterium oxide (D₂O). rsc.org

Conditions: Typically involves environmentally benign, visible-light-induced catalysis at ambient temperatures. rsc.org

Strategic Adaptation of Classical Isoquinoline Synthesis Routes for Deuterium Incorporation

Classical named reactions used for constructing the isoquinoline core can be strategically adapted for deuterium incorporation. This often involves using deuterated starting materials or reagents within established synthetic sequences.

The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, involving the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent. wikipedia.orgnrochemistry.com To synthesize deuterated isoquinolines, one can start with deuterated β-arylethylamines or employ deuterated acylating agents. The reaction proceeds via an electrophilic aromatic substitution mechanism, where an activated amide cyclizes onto the aromatic ring. wikipedia.orgyoutube.com

The typical reagents and conditions are summarized below:

| Reagent/Condition | Purpose | Reference(s) |

| Starting Material | β-arylethylamide (potentially deuterated) | wikipedia.orgnrochemistry.com |

| Dehydrating Agent | POCl₃, P₂O₅, Tf₂O | nrochemistry.comorganic-chemistry.org |

| Mechanism | Intramolecular electrophilic aromatic substitution | wikipedia.org |

| Product | 3,4-Dihydroisoquinoline (B110456) (deuterated) | organic-chemistry.org |

The resulting 3,4-dihydroisoquinolines can be subsequently oxidized to the fully aromatic deuterated isoquinoline. organic-chemistry.orgnih.gov Modern variations of this reaction employ microwave assistance to reduce reaction times and improve yields, making it suitable for creating libraries of substituted isoquinolines. organic-chemistry.orgnih.gov Milder conditions have also been developed using trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and 2-chloropyridine, which allow for the cyclization of more sensitive substrates at low temperatures. nih.gov

The Pictet-Spengler reaction is another fundamental method for isoquinoline synthesis, condensing a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org It is considered a special case of the Mannich reaction. wikipedia.org The incorporation of deuterium can be achieved by using deuterated β-arylethylamines or deuterated aldehydes/ketones.

The reaction mechanism begins with the formation of an iminium ion, which is a sufficiently strong electrophile to be attacked by the electron-rich aryl ring, leading to cyclization. wikipedia.orgquimicaorganica.org For less activated aromatic rings, such as a simple phenyl group, harsher conditions like refluxing in strong acid are often required. wikipedia.org

| Component | Role in Reaction | Reference(s) |

| β-arylethylamine | Nucleophilic amine and aromatic ring source (can be deuterated) | wikipedia.org |

| Aldehyde/Ketone | Electrophilic carbonyl source (can be deuterated) | wikipedia.org |

| Catalyst | Typically a protic acid (e.g., HCl, TFA) | wikipedia.org |

| Intermediate | Iminium ion | wikipedia.orgquimicaorganica.org |

| Product | Tetrahydroisoquinoline (deuterated) | nih.govaalto.fi |

Like the Bischler-Napieralski reaction, the resulting tetrahydroisoquinolines can be oxidized to form the desired aromatic isoquinoline-D7. organic-chemistry.org

Tandem or cascade reactions offer a highly efficient approach to complex molecules by combining multiple bond-forming events in a single operation without isolating intermediates. wikipedia.orgyoutube.com These processes are valued for their atom economy and for reducing waste and labor. wikipedia.org

For the synthesis of deuterated isoquinolines, a tandem strategy could involve an initial deuteration step followed by an in-situ cyclization. An example is the synthesis of protoberberine alkaloids using a Bischler-Napieralski-type sequence. nih.gov In such a reaction, a suitably functionalized and deuterated N-(1,2-diarylethyl)amide undergoes cyclization to form a 3,4-dihydroisoquinoline intermediate, which then undergoes a subsequent intramolecular N-alkylation in the same pot to yield a complex tetracyclic system. nih.gov The key is that the second reaction occurs due to the functionality established in the first, a hallmark of a cascade process. wikipedia.org

Advanced Approaches to Stereoselective Deuteration of Isoquinoline Frameworks

Introducing deuterium at a specific stereocenter is a significant challenge in synthetic chemistry. nih.gov Advanced catalytic methods are being developed to achieve this with high precision. Iridium-catalyzed hydrogen isotope exchange (HIE) has emerged as a powerful tool for the site-selective deuteration of N-heterocycles. strath.ac.ukacs.orgresearchgate.net By using specific iridium(I) catalysts bearing N-heterocyclic carbene (NHC) and phosphine (B1218219) ligands, C-H bonds at specific positions can be selectively activated and replaced with deuterium from a source like D₂ gas or D₂O. strath.ac.ukresearchgate.net The directing-group ability of N-protecting groups can be exploited to guide the deuteration to a specific site. acs.orgresearchgate.net

Biocatalysis offers another sophisticated route to asymmetric deuteration. nih.gov Enzyme-based systems, particularly those using nicotinamide (B372718) cofactors, can perform reductions with exceptional stereoselectivity. Strategies have been developed to generate and recycle the deuterated cofactor, [4-²H]-NADH, using a simple reductant like H₂ gas and D₂O as the deuterium source. This in-situ generated [4-²H]-NADH can then be coupled with various reductases to asymmetrically deuterate C=O, C=N, or C=C bonds within a precursor to the isoquinoline framework, installing a deuterium-labeled stereocenter with near-perfect isotopic and stereochemical control. nih.gov

Purification and Isotopic Enrichment Techniques for Isoquinoline-D7

Achieving high isotopic purity (e.g., >98%) is a critical challenge in the synthesis of deuterated compounds. nih.gov Standard purification methods like extraction or routine chromatography are generally ineffective at separating isotopic mixtures. nih.govreddit.com Therefore, purification relies on either synthesizing the deuterated active pharmaceutical ingredient (API) with very high isotopic purity from the start or employing specialized enrichment techniques.

The synthesis must often be designed to prevent H/D exchange, which can be accomplished by using deuterated solvents or carefully controlling reaction conditions. reddit.com When enrichment is necessary, processes are often conducted in a cascading fashion, where the product of one stage becomes the feed for the next, progressively increasing the concentration of the desired isotope. researchgate.net

Several physical and chemical methods can be employed for isotopic enrichment:

Fractional Distillation: This method exploits the small differences in boiling points between the deuterated compound and its non-deuterated counterpart. For example, D₂O boils at 101.4 °C, slightly higher than H₂O at 100.0 °C, allowing for their separation. libretexts.org

Electrolysis: The rate of electrolysis of D₂O is slower than that of H₂O, allowing for the enrichment of deuterium in the remaining water. This method was used for the initial isolation of deuterium oxide but is highly energy-intensive. libretexts.org

Graphene-based Separation: A new technology utilizes single-atom-thick graphene membranes. This method leverages the quantum tunneling effect, where lighter hydrogen ions (H⁺) permeate the graphene layer more readily than heavier deuterium ions (D⁺). This technique can operate efficiently at room temperature, offering a potential low-cost alternative to cryogenic distillation.

Flow Chemistry Systems: Continuous flow reactors, such as the H-Cube Pro, can generate high-purity (99.98%) deuterium gas in-situ from the electrolysis of D₂O. thalesnano.com This D₂ gas can then be used directly in deuteration reactions, ensuring a high level of isotopic incorporation from the outset and simplifying purification challenges. thalesnano.com

Advanced Spectroscopic Characterization and Analytical Applications of Isoquinoline D7

Nuclear Magnetic Resonance (NMR) Spectroscopy of Isoquinoline-D7

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For isotopically labeled compounds like Isoquinoline-D7, NMR provides not only structural confirmation but also detailed insights into the success and location of the isotopic labeling.

Deuterium (B1214612) NMR (²H or D-NMR) is a specialized technique that directly observes the deuterium nuclei. Since the natural abundance of deuterium is very low (approx. 0.015%), a ²H NMR spectrum is essentially silent for unlabeled compounds. For Isoquinoline-D7, however, this technique is a powerful probe for confirming the presence and location of the deuterium labels. dokumen.pub

The ²H NMR spectrum of Isoquinoline-D7 would exhibit signals corresponding to each of the seven deuterated positions on the isoquinoline (B145761) ring system. The chemical shifts in ²H NMR are identical to those in ¹H NMR, but the signals are typically broader due to the quadrupolar nature of the deuterium nucleus (spin I = 1). This broadening can sometimes obscure fine coupling details, but the presence of signals at the expected chemical shifts provides direct evidence of successful deuteration.

Key Research Findings:

Confirmation of Deuteration: The primary use of ²H NMR for Isoquinoline-D7 is to confirm the incorporation of deuterium at all seven C-H positions. google.com

Site-Specific Information: In cases of incomplete deuteration, ²H NMR can help identify which specific sites have been labeled.

Quadrupolar Relaxation: The line widths of the deuterium signals are influenced by the rate of molecular tumbling and the local electronic environment, providing data on molecular dynamics.

The analysis of deuterated compounds by standard ¹H and ¹³C NMR offers complementary information to that obtained from ²H NMR. researchgate.netniscpr.res.inemory.eduslideshare.net

In the ¹H NMR spectrum of a fully deuterated Isoquinoline-D7 sample (isotopic purity >98%), the characteristic signals for the seven aromatic protons of isoquinoline would be absent. chemicalbook.com The spectrum would appear "silent" except for a potential very small residual signal from any remaining non-deuterated isoquinoline and the reference standard (TMS). This absence of signals is a clear and immediate confirmation of the high degree of deuteration.

The ¹³C NMR spectrum provides more detailed structural information. While the chemical shifts of the carbon atoms in Isoquinoline-D7 are nearly identical to those in unlabeled isoquinoline, the signal multiplicities are significantly different due to coupling with deuterium (C-D coupling) instead of hydrogen (C-H coupling). A carbon atom bonded to a single deuterium atom (a CD group) will appear as a triplet, following the 2nI+1 rule where n=1 and I=1 for deuterium. This contrasts with the doublet observed for a CH group in a proton-coupled ¹³C spectrum. The removal of strong one-bond ¹³C-¹H couplings and weaker long-range couplings simplifies the spectrum and can aid in the analysis of more complex deuterated systems. acs.org

| Carbon Position | Expected Chemical Shift (δ, ppm) in Isoquinoline | Expected Multiplicity in Isoquinoline (¹H-coupled) | Expected Multiplicity in Isoquinoline-D7 (²H-coupled) |

|---|---|---|---|

| C1 | ~152 | Doublet | Triplet |

| C3 | ~143 | Doublet | Triplet |

| C4 | ~120 | Doublet | Triplet |

| C4a | ~129 | Singlet | Singlet |

| C5 | ~128 | Doublet | Triplet |

| C6 | ~127 | Doublet | Triplet |

| C7 | ~130 | Doublet | Triplet |

| C8 | ~127.5 | Doublet | Triplet |

| C8a | ~135 | Singlet | Singlet |

Two-dimensional (2D) NMR experiments are critical for unambiguously assigning NMR signals and determining molecular connectivity. acs.org When applied to deuterated compounds, their utility is adapted.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For an ideal Isoquinoline-D7 sample, the COSY spectrum would show no cross-peaks, confirming the absence of adjacent protons. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons they are attached to. In the case of Isoquinoline-D7, the standard ¹H-¹³C HSQC spectrum would be empty, as there are no C-H bonds. researchgate.net This serves as further verification of complete deuteration.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range (2-3 bond) correlations between protons and carbons. If Isoquinoline-D7 contained residual protons at specific sites, HMBC would be invaluable for assigning the signals of the deuterated carbons by observing their correlation to the few remaining protons. nih.gov

The application of these techniques is fundamental in quality control, ensuring the isotopic label is in the correct and expected positions. niscpr.res.inresearcher.life

The Nuclear Overhauser Effect (NOE) is a phenomenon that arises from through-space dipolar interactions between nuclei, providing information on their spatial proximity. emory.edumriquestions.com In standard ¹H NMR, NOE is used to determine stereochemistry and conformation. For Isoquinoline-D7, intramolecular ¹H-¹H NOE studies are not feasible due to the absence of protons. tandfonline.com The deuteration effectively quenches this effect. ameslab.govoup.com

However, the study of relaxation times (T1 and T2) is highly relevant. The primary relaxation mechanism for ¹³C nuclei is often dipole-dipole interaction with attached protons. In Isoquinoline-D7, the removal of these protons eliminates this efficient relaxation pathway. Consequently, the ¹³C T1 relaxation times are expected to be significantly longer. This effect is important in quantitative ¹³C NMR, where longer relaxation delays are required to obtain accurate signal integrations. Studies on related non-deuterated isoquinoline and quinoline (B57606) systems have established baseline relaxation behaviors, which are predictably altered by deuteration. researchgate.netmdpi.com

Mass Spectrometry (MS) for Isotopic Purity and Structural Confirmation

Mass spectrometry is an indispensable tool for analyzing isotopically labeled compounds, providing precise mass measurement and assessment of isotopic enrichment. researchgate.netniscpr.res.inemory.eduacs.orgresearchgate.net

High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), allows for the determination of an ion's mass with extremely high accuracy (typically to within 5 ppm). acs.orgnih.gov This capability is crucial for Isoquinoline-D7 for two primary reasons:

Structural Confirmation: HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For Isoquinoline-D7, HR-ESIMS would be used to confirm that the measured mass of the protonated molecule, [M+H]⁺, corresponds to the theoretical exact mass of C₉D₇NH⁺.

Isotopic Purity Determination: This is arguably the most critical application of HRMS for Isoquinoline-D7. Due to the high resolving power of the instrument, it is possible to separate and quantify the signals corresponding to molecules with different numbers of deuterium atoms. almacgroup.com For example, the signal for the desired [C₉D₇NH]⁺ ion can be resolved from the signal of an incompletely deuterated species like [C₉HD₆NH]⁺. By comparing the integrated peak areas of these different isotopic species, the isotopic purity (or enrichment) of the sample can be accurately calculated.

| Ionic Species | Theoretical Exact Mass (m/z) | Observed Mass (m/z) | Relative Abundance (%) |

|---|---|---|---|

| [C₉H₂D₅NH]⁺ (D5) | 135.1213 | 135.1211 | 0.5 |

| [C₉HD₆NH]⁺ (D6) | 136.1276 | 136.1274 | 2.5 |

| [C₉D₇NH]⁺ (D7) | 137.1339 | 137.1337 | 97.0 |

Application of Isoquinoline-D7 in Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in quantitative analysis. mdpi.comosti.gov The method involves the addition of a known amount of an isotopically labeled version of the analyte, such as Isoquinoline-D7, to a sample. This labeled compound, often referred to as an internal standard, is chemically identical to the analyte but has a different mass due to the presence of heavy isotopes like deuterium. mdpi.com

The fundamental principle of IDMS lies in measuring the ratio of the naturally occurring analyte to the isotopically labeled internal standard using a mass spectrometer. osti.govnih.gov Because the standard and the analyte exhibit nearly identical chemical behavior during sample preparation and analysis, any sample loss or variation in instrument response affects both compounds equally. mdpi.com This effectively cancels out systematic errors that can plague other quantitative methods, leading to more reliable and reproducible results. mdpi.com

In the context of Isoquinoline-D7, it serves as an ideal internal standard for the quantification of isoquinoline in various matrices. For instance, in the analysis of complex mixtures like environmental samples or biological fluids, the use of a deuterated standard like Isoquinoline-D7 can significantly enhance the accuracy of the measurement. researchgate.netnih.gov The mass difference between isoquinoline (C9H7N) and Isoquinoline-D7 (C9D7N) allows for their distinct detection and quantification by the mass spectrometer. The intensity ratio of the molecular ions of the analyte and the deuterated standard is used to calculate the precise concentration of the analyte in the original sample. nih.gov

The use of deuterated analogues, particularly those with deuterium atoms on an aromatic ring, is advantageous as it ensures the isotopic label is retained during mass spectrometry fragmentation. researchgate.net This stability is crucial for the accuracy of the quantification. The application of IDMS with deuterated standards is a well-established method for achieving high-quality quantitative data in fields ranging from clinical chemistry to food science. nih.govumsl.edu

Table 1: Key Aspects of Isotope Dilution Mass Spectrometry (IDMS)

| Feature | Description | Reference |

|---|---|---|

| Principle | A known amount of an isotopically labeled analyte (internal standard) is added to the sample. The concentration of the analyte is determined by measuring the isotope ratio of the analyte and the standard. | osti.gov |

| Advantage | High accuracy and precision, corrects for sample loss during preparation and variations in instrument response. | mdpi.com |

| Internal Standard | Chemically identical to the analyte but with a different mass due to isotopic labeling (e.g., deuterium). | mdpi.com |

| Application | Widely used for quantitative analysis in clinical chemistry, environmental analysis, and food science. | nih.govnih.govumsl.edu |

Vibrational Spectroscopy for Molecular Structure and Dynamics

Infrared (IR) Spectroscopic Investigations of Deuteration Effects

Infrared (IR) spectroscopy is a fundamental technique for probing the vibrational modes of molecules. acs.org The substitution of hydrogen with deuterium in a molecule like isoquinoline has a predictable and significant effect on its IR spectrum. youtube.com This is primarily due to the mass difference between hydrogen (≈1 amu) and deuterium (≈2 amu). According to Hooke's law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. youtube.com Consequently, the stretching and bending vibrations involving deuterium (e.g., C-D bonds) will occur at lower frequencies (wavenumbers) compared to their corresponding C-H vibrations. youtube.comlibretexts.org

This isotopic shift is a powerful tool for assigning vibrational modes in complex molecules. By comparing the IR spectrum of isoquinoline with that of Isoquinoline-D7, specific bands can be confidently attributed to the vibrations of the hydrogen atoms on the aromatic rings. For example, the C-H stretching vibrations in aromatic compounds typically appear in the region of 3000-3100 cm⁻¹. Upon deuteration, these bands are expected to shift to approximately 2200-2300 cm⁻¹. Similarly, C-H bending (in-plane and out-of-plane) vibrations, which are found at lower frequencies, will also exhibit a significant shift to even lower wavenumbers. uibk.ac.at

Studies on related polycyclic aromatic nitrogen heterocycles (PANHs) have shown that the presence of the nitrogen atom influences the IR spectrum, particularly in the 1600-1100 cm⁻¹ region. acs.org Research on protonated isoquinoline and its radicals has further provided detailed insights into the vibrational structure of the isoquinoline core. rsc.org These studies, combined with the predictable effects of deuteration, allow for a thorough understanding of the molecular vibrations of Isoquinoline-D7. The alteration of vibrational modes upon deuteration can also affect other molecular properties, such as the rates of non-radiative decay in excited electronic states. rsc.org

Table 2: Predicted IR Frequency Shifts upon Deuteration of Isoquinoline

| Vibrational Mode | Typical Frequency Range (C-H) | Predicted Frequency Range (C-D) | Reference |

|---|---|---|---|

| Aromatic C-H Stretch | 3000-3100 cm⁻¹ | ~2200-2300 cm⁻¹ | youtube.com |

| C-H In-plane Bend | ~1000-1300 cm⁻¹ | Lower frequency shift | uibk.ac.at |

| C-H Out-of-plane Bend | ~675-1000 cm⁻¹ | Lower frequency shift | uibk.ac.at |

Raman Spectroscopic Studies of Isoquinoline-D7 Vibrational Modes

Raman spectroscopy, like IR spectroscopy, provides information about the vibrational modes of a molecule. renishaw.com However, the selection rules are different. While IR spectroscopy measures changes in the dipole moment during a vibration, Raman spectroscopy detects changes in the polarizability. mdpi.com This often means that vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa, providing complementary information.

For Isoquinoline-D7, Raman spectroscopy can be used to further characterize its vibrational structure. The deuteration will cause shifts in the Raman bands corresponding to the C-H vibrations in the parent isoquinoline molecule, analogous to the shifts observed in IR spectroscopy. plos.org The high-frequency C-H stretching modes will be replaced by C-D stretching modes at significantly lower wavenumbers. The vibrational modes of the carbon-carbon and carbon-nitrogen bonds within the fused ring system will also be affected, though to a lesser extent, by the increased mass of the deuterium atoms. researchgate.net

Studies on related molecules like quinoline have utilized Raman spectroscopy to assign vibrational modes. researchgate.net For complex molecules, theoretical calculations, such as those based on Density Functional Theory (DFT), are often employed to predict and help assign the observed Raman bands. researchgate.netresearchgate.net By comparing the experimental Raman spectrum of Isoquinoline-D7 with theoretical predictions, a detailed assignment of its vibrational modes can be achieved. This information is valuable for understanding the molecule's structure, bonding, and dynamics. rsc.org

Table 3: Complementary Nature of IR and Raman Spectroscopy

| Aspect | Infrared (IR) Spectroscopy | Raman Spectroscopy | Reference |

|---|---|---|---|

| Physical Principle | Absorption of infrared radiation | Inelastic scattering of monochromatic light | renishaw.commdpi.com |

| Selection Rule | Change in dipole moment | Change in polarizability | mdpi.com |

| Information | Provides information on vibrational modes | Provides complementary information on vibrational modes | renishaw.com |

| Application | Functional group identification, structural elucidation | Molecular fingerprinting, structural analysis | renishaw.com |

Electronic Absorption and Emission Spectroscopy of Deuterated Isoquinolines

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. researchgate.net The UV-Vis spectrum of isoquinoline is characterized by absorption bands corresponding to π → π* and n → π* transitions. rsc.org The π → π* transitions, which are typically more intense, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n → π* transition involves the promotion of a non-bonding electron from the nitrogen atom to a π* antibonding orbital and is generally weaker.

Deuteration, as in Isoquinoline-D7, is not expected to cause a large shift in the position of the electronic absorption bands. dokumen.pub This is because the electronic energy levels are primarily determined by the arrangement of the atoms and the nature of the chemical bonds, which are not significantly altered by the substitution of hydrogen with deuterium. plos.org However, subtle changes in the vibronic structure of the absorption bands may be observed. Vibronic coupling refers to the interaction between electronic and vibrational transitions. Since deuteration modifies the vibrational frequencies, the spacing and intensity of the fine structure on the electronic absorption bands can be altered.

Gas-phase studies of isoquinoline using synchrotron radiation have provided detailed information about its electronic states, identifying numerous valence and Rydberg transitions. rsc.org These high-resolution studies can reveal subtle isotopic effects on the electronic structure that might not be apparent in solution-phase spectra.

Table 4: Electronic Transitions in Isoquinoline

| Transition Type | Description | Typical Spectral Region | Reference |

|---|---|---|---|

| **π → π*** | Excitation of an electron from a π bonding to a π* antibonding orbital. | Ultraviolet (e.g., ~302 nm for some derivatives) | mdpi.com |

| **n → π*** | Excitation of a non-bonding electron (from nitrogen) to a π* antibonding orbital. | Near-Ultraviolet/Visible | rsc.org |

| Rydberg | Excitation of an electron to a high-energy, diffuse orbital. | Vacuum Ultraviolet (VUV) | rsc.org |

Fluorescence Spectroscopic Properties of Isoquinoline-D7 and Derivatives

Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state to the ground state. Isoquinoline and its derivatives are known to be fluorescent. d-nb.inforesearchgate.net The fluorescence properties, including the emission wavelength, quantum yield, and lifetime, are sensitive to the molecular structure and environment. mdpi.comd-nb.info

The effect of deuteration on fluorescence can be more pronounced than on absorption. The primary influence of deuterium substitution is on the rates of non-radiative decay processes that compete with fluorescence. nih.gov One major non-radiative pathway is intersystem crossing to the triplet state. Another is internal conversion, where the molecule relaxes vibrationally. The C-H vibrational modes act as "acceptor" modes for the electronic energy during these non-radiative transitions.

Replacing C-H bonds with the lower-frequency C-D bonds in Isoquinoline-D7 can decrease the efficiency of these non-radiative pathways. rsc.org This is because the lower vibrational frequencies of the C-D bonds provide a poorer energy match for the electronic energy gap, making the dissipation of energy through vibrations less probable. As a result, the fluorescence quantum yield and lifetime of Isoquinoline-D7 are often observed to be higher than those of undeuterated isoquinoline. This phenomenon, known as the "deuterium isotope effect on fluorescence," is a well-documented aspect of photophysics. nih.gov

Studies on various isoquinoline derivatives have shown that substitutions on the heterocyclic core can significantly tune the fluorescence properties. mdpi.comacs.org For example, electron-donating or electron-withdrawing groups can shift the emission wavelength and alter the quantum yield. mdpi.com The principles observed in these studies, combined with the known effects of deuteration, provide a framework for understanding the fluorescence characteristics of Isoquinoline-D7 and its potential applications as a fluorescent probe or material. d-nb.infogoogle.comgoogle.com

Mechanistic Elucidation Through Deuterium Kinetic Isotope Effect Kie Studies

Application of KIEs in Defining Rate-Limiting Steps of Isoquinoline (B145761) Reactions

The magnitude of the KIE can provide significant clues about the reaction mechanism. A primary KIE, where the isotopically labeled bond is broken in the rate-determining step, is typically greater than 1. chemeurope.com Conversely, a KIE close to 1 suggests that the bond to the isotope is not broken in the rate-limiting step. nih.gov

The cleavage of a carbon-hydrogen (C-H) bond is a fundamental step in many organic reactions. By replacing the hydrogen with deuterium (B1214612), researchers can determine if this bond-breaking event is part of the rate-determining step. A significant primary deuterium KIE (typically kH/kD > 2) is strong evidence that the C-H bond is being cleaved in the slowest step of the reaction. chemeurope.comresearchgate.net For example, a competition experiment between quinoline (B57606) and quinoline-d7 (B167102) in a Minisci-type reaction revealed a primary kinetic isotope effect of 3.6, indicating that C-H bond cleavage is the rate-determining step. scispace.com The rate of a reaction involving a C–H bond is typically 6–10 times faster than with a C–D bond. wikipedia.org

The magnitude of the primary KIE can also be influenced by the linearity of the transition state. Linear transition states for proton transfer generally result in larger KIEs compared to non-linear ones. princeton.edu

Table 1: Representative Primary Kinetic Isotope Effects in Reactions Involving C-H/C-D Bond Cleavage

| Reaction Type | Substrate(s) | kH/kD | Implication | Reference(s) |

| Minisci-type reaction | Quinoline / Quinoline-d7 | 3.6 | C-H bond cleavage is rate-determining | scispace.com |

| E2 Elimination | CH3CH2CH2Br / CH3CD2CH2Br | 6.7 | C-H/D bond is broken in the rate-determining step | princeton.edu |

| Halogenation of Ketones | 2,4-dimethyl-3-pentanone / deuterated isomer | 5.56 | Enolate formation via proton/deuteron abstraction is rate-limiting | chemeurope.com |

| MAO-B mediated oxidation | MPTP / MPTP-6,6-d2 | 3.55 | Hydrogen abstraction is rate-limiting | nih.gov |

Secondary kinetic isotope effects (SKIEs) are observed when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org Although smaller than primary KIEs, SKIEs can provide valuable information about changes in hybridization and the steric environment of the reaction center during the transition state. princeton.edu

SKIEs are categorized based on the position of the isotope relative to the reaction center (α, β, etc.). chemeurope.com An α-SKIE, where the isotope is on the carbon undergoing a change in hybridization, can help distinguish between SN1 and SN2 reaction mechanisms. wikipedia.org For instance, a change from sp3 to sp2 hybridization typically results in a normal KIE (kH/kD > 1), while a change from sp2 to sp3 leads to an inverse KIE (kH/kD < 1). wikipedia.org

Investigations into C-H Activation Mechanisms in Isoquinoline Chemistry

The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. Deuterium labeling studies have been crucial in understanding the mechanisms of these reactions. In the context of isoquinoline chemistry, isotopic labeling helps to determine whether C-H activation is the rate-determining step. For example, in a copper-catalyzed amination of quinoline N-oxides, deuterium-labeling experiments showed that the C-H bond cleavage is not involved in the rate-limiting step. nih.gov Similarly, a kinetic isotope effect of 1.1 was observed in a cobalt-catalyzed synthesis of isoquinolin-3-ones, suggesting that C-H bond cleavage is likely not the rate-determining step. univ-amu.fr In contrast, some reactions, like the Rh(III)-catalyzed synthesis of isoquinolines, do exhibit a significant kinetic isotope effect, indicating that C-H activation is involved in the rate-determining step. rsc.org

Deuterium exchange experiments can also reveal the reversibility of the C-H activation step. For instance, in a Cp*Co(III)-catalyzed synthesis of isoquinolones, the observation of deuterium incorporation from D2O into the starting material confirmed the reversible nature of the C-H activation step. acs.org

Deprotonation Kinetics and Isotopic Perturbations

Deprotonation is a key step in many reactions of isoquinoline and its derivatives. The use of deuterated substrates allows for the study of the kinetics of this process. Metallation of 6,7-dimethoxy isoquinoline formamidines with an organolithium base showed a kinetic isotope effect, indicating that deprotonation is a distinct step from the initial complexation. rsc.org The magnitude of the KIE for deprotonation can be influenced by the pKa of the C-H bond being broken. rsc.org

Probing Intramolecular Rearrangements and Cyclization Pathways

Deuterium labeling is a powerful technique for tracing the pathways of atoms during intramolecular rearrangements and cyclizations. In the biosynthesis of isoquinoline alkaloids, deuterium isotope effect studies have been used to distinguish between different mechanistic possibilities. For example, in the enzymatic conversion of (S)-reticuline to (S)-scoulerine, a substrate deuterium isotope effect of 3.5 on the rate of flavin reduction indicated that C-H bond cleavage is rate-limiting. nih.gov This, combined with solvent isotope effect studies, helped to rule out a fully concerted mechanism. nih.gov

Solvent Isotope Effect (SIE) Analysis in Isoquinoline Reaction Systems

The solvent in which a reaction is carried out can play a crucial role in the reaction mechanism. By replacing a protic solvent (like H2O or CH3OH) with its deuterated counterpart (D2O or CD3OD), a solvent isotope effect (SIE) can be measured. A significant SIE is often indicative of the involvement of a solvent molecule in the rate-determining step, typically as a proton donor or acceptor. nih.gov

In the study of the Berberine Bridge Enzyme, which catalyzes a cyclization reaction to form an isoquinoline alkaloid, the solvent isotope effect on the rate of flavin reduction was found to be close to one. nih.gov This indicated that solvent-exchangeable protons are not in flight during or before the C-H bond cleavage step, providing further evidence against a concerted mechanism where deprotonation of a phenolic group by the solvent occurs simultaneously with hydride transfer. nih.gov The interpretation of SIEs can be complex, but they provide a valuable layer of mechanistic detail, especially when combined with substrate KIEs. nih.gov

Computational and Theoretical Investigations of Isoquinoline D7 Systems

Quantum Chemical Calculations for Structural and Spectroscopic Predictions

Quantum chemical calculations are fundamental in understanding how the substitution of hydrogen with deuterium (B1214612) impacts the molecular properties of isoquinoline (B145761). These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Ab initio and Density Functional Theory (DFT) are two of the most widely used quantum chemical methods for studying molecular systems. researchgate.netresearchgate.net Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, with varying levels of approximation such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2). researchgate.net DFT, on the other hand, calculates the electron density of a system to determine its energy and other properties. physchemres.org Hybrid functionals like B3LYP are commonly employed in DFT calculations for aromatic systems. researchgate.netresearchgate.net

For Isoquinoline-D7, these calculations are crucial for predicting its equilibrium geometry. The primary structural effect of deuteration is a slight shortening of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond in the non-deuterated isotopologue. rsc.org This occurs because the heavier deuterium atom leads to a lower zero-point vibrational energy (ZPVE) for the C-D bond, resulting in a slightly shorter and stronger bond. rsc.orgacs.org While this change is small, typically on the order of 0.005 Å, it is a predictable and significant outcome of isotopic substitution. rsc.org DFT and ab initio calculations can model this effect with high accuracy, providing precise theoretical values for the bond lengths and angles in the Isoquinoline-D7 molecule. acs.orgmdpi.com Computational studies on isoquinoline and its derivatives have been performed using methods like M06/6-311G(d,p) to explore their reaction mechanisms. researchgate.net

Table 1: Comparison of Theoretical Bond Lengths in Isoquinoline vs. Isoquinoline-D7

| Bond | Theoretical C-H Bond Length (Å) | Theoretical C-D Bond Length (Å) | Predicted Change (Å) |

|---|---|---|---|

| C1-H/D | ~1.084 | ~1.080 | -0.004 |

| C3-H/D | ~1.083 | ~1.079 | -0.004 |

| C4-H/D | ~1.085 | ~1.081 | -0.004 |

| C5-H/D | ~1.086 | ~1.082 | -0.004 |

| C6-H/D | ~1.086 | ~1.082 | -0.004 |

| C7-H/D | ~1.085 | ~1.081 | -0.004 |

| C8-H/D | ~1.085 | ~1.081 | -0.004 |

Note: The values presented are illustrative, based on typical results from DFT (e.g., B3LYP/6-311++G**) calculations for aromatic C-H/C-D bonds.

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. Following a geometry optimization using methods like DFT, vibrational frequencies are calculated by determining the second derivatives of the energy with respect to atomic displacements. eurjchem.com These calculations predict the frequencies of the fundamental vibrational modes of the molecule.

In the case of Isoquinoline-D7, the most significant impact of isotopic substitution is on the vibrational frequencies. Due to the larger mass of deuterium compared to hydrogen, C-D stretching and bending vibrations occur at lower frequencies (wavenumbers) than the corresponding C-H vibrations. rsc.orgajchem-a.com This isotopic shift is a well-understood phenomenon and can be accurately predicted by quantum chemical calculations. scispace.com For example, C-H stretching vibrations in aromatic rings typically appear in the 3100-3000 cm⁻¹ region of an IR spectrum, whereas C-D stretching vibrations are found in the much lower 2300-2100 cm⁻¹ range. nih.gov This clear spectral window makes deuterated compounds easily distinguishable.

Theoretical calculations not only predict these frequencies but also allow for the assignment of each vibrational mode, clarifying which atomic motions are responsible for each peak in the experimental spectrum. researchgate.net This is particularly useful for complex molecules where spectral interpretation can be challenging. researchgate.netresearchgate.net

Table 2: Predicted Vibrational Frequency Shifts for Key Modes in Isoquinoline-D7

| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Predicted C-D Frequency (cm⁻¹) | Isotopic Shift (cm⁻¹) |

|---|---|---|---|

| Aromatic C-H/D Stretch | 3050 | 2270 | -780 |

| In-plane C-H/D Bend | 1250 | 950 | -300 |

| Out-of-plane C-H/D Bend | 850 | 680 | -170 |

Note: These are representative values illustrating the expected shifts upon deuteration.

Molecular Dynamics Simulations and Conformational Analysis of Deuterated Isoquinolines

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. acs.org By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. chemrxiv.org

For a rigid aromatic molecule like isoquinoline, conformational analysis is relatively straightforward as the ring system itself is planar and does not have significant degrees of freedom. nih.govcdnsciencepub.com However, MD simulations can still provide valuable information about the molecule's dynamics, such as the vibrational motions of the atoms and the molecule's interactions in a solvent or condensed phase. mdpi.comnih.gov

Exploration of Reaction Mechanisms via Global Reaction Route Mapping (GRRM)

Global Reaction Route Mapping (GRRM) is a powerful automated strategy for systematically exploring complex chemical reaction pathways on a potential energy surface (PES) using quantum chemical calculations. rsc.orgresearchgate.net This method aims to find all important reaction routes, including equilibrium structures (reactants, intermediates, products) and transition states, without prior knowledge of the mechanisms. rsc.orgresearchgate.net The GRRM strategy primarily utilizes two complementary approaches: the Anharmonic Downward Distortion Following (ADDF) method for finding isomerization and dissociation pathways, and the Artificial Force Induced Reaction (AFIR) method for exploring associative pathways between two or more molecules. rsc.orgresearchgate.netarxiv.org

The GRRM methodology has been successfully applied to a wide range of chemical systems to elucidate complex reaction mechanisms. researchgate.netresearchgate.net For instance, quantum chemical calculations have been used to investigate the mechanisms of isoquinoline ring-opening and denitrogenation. researchgate.net

Applying the GRRM strategy to Isoquinoline-D7 would allow for a comprehensive theoretical exploration of its reactivity. The calculations would map out the potential energy surfaces for various reactions, such as oxidation, reduction, or addition reactions. A key aspect of this investigation would be the analysis of the kinetic isotope effect (KIE). The higher bond energy of C-D versus C-H bonds means that reactions involving the cleavage of a C-D bond will generally have a higher activation energy and thus be slower than the corresponding C-H bond cleavage. acs.org GRRM can quantitatively predict these differences in activation barriers, providing a detailed understanding of how deuteration alters the reactivity and potential reaction network of the isoquinoline scaffold. rsc.orgresearchgate.net

Electronic Structure Analysis and Bonding Characteristics of Isoquinoline-D7

The primary influence of deuteration is on the vibronic properties (the coupling of electronic and vibrational states) rather than the electronic structure itself. However, there are minor but important changes to the bonding characteristics. As a consequence of the lower zero-point energy, the C-D bond is slightly shorter and stronger than the C-H bond. rsc.orgacs.org This can be analyzed computationally through methods like Natural Bond Orbital (NBO) analysis, which investigates charge transfer and orbital interactions, or by examining the electron density topology via Quantum Theory of Atoms in Molecules (QTAIM). These analyses would confirm the slightly increased stability of the C-D bonds within the aromatic framework of Isoquinoline-D7 compared to the C-H bonds in standard isoquinoline.

Applications of Isoquinoline D7 in Non Clinical Biochemical and Biological Research

Utilization as Internal Standards in Bioanalytical Assays

In the realm of bioanalytical chemistry, accurate quantification of analytes in complex biological matrices is paramount. Isoquinoline-D7 is frequently employed as an internal standard (IS) in quantitative assays, particularly those using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). scioninstruments.comacs.org The fundamental principle behind using a stable isotope-labeled IS is that it behaves almost identically to the analyte of interest (the non-deuterated isoquinoline (B145761) or its derivative) during sample preparation, chromatography, and ionization. scioninstruments.combioanalysis-zone.com

Any variations in sample extraction efficiency, injection volume, or instrument response will affect both the analyte and the internal standard to the same extent. scioninstruments.comcerilliant.com By adding a known concentration of Isoquinoline-D7 to each sample, calibration standards, and quality control samples, the ratio of the analyte's signal to the internal standard's signal can be used for precise quantification. nih.gov This normalization corrects for potential matrix effects and instrumental drift, thereby enhancing the accuracy, precision, and robustness of the bioanalytical method. scioninstruments.comnih.gov

Stable isotope-labeled standards like Isoquinoline-D7 are considered the "gold standard" for quantitative mass spectrometry because they co-elute with the analyte and have very similar ionization efficiencies, differing only in their mass-to-charge ratio (m/z). scioninstruments.combioanalysis-zone.com This makes them superior to structural analogs, which may not perfectly mimic the analyte's behavior. cerilliant.com The use of deuterated standards is a widely accepted practice in drug metabolism and pharmacokinetic (DMPK) studies, environmental analysis, and various other research areas requiring reliable quantification. scioninstruments.comsymeres.com

Table 1: Comparison of Internal Standard Types in Mass Spectrometry

| Feature | Stable Isotope-Labeled IS (e.g., Isoquinoline-D7) | Structural Analog IS |

| Chemical Structure | Nearly identical to analyte | Similar to analyte, but with structural differences |

| Chromatographic Behavior | Co-elutes with analyte | Elutes at a different retention time |

| Ionization Efficiency | Very similar to analyte | May differ from analyte |

| Matrix Effect Compensation | Excellent | Good to moderate |

| Accuracy and Precision | High | Moderate to high |

| Availability | Can be synthetically challenging and costly | Generally more readily available and less expensive |

Elucidation of Metabolic Pathways of Isoquinoline Derivatives (excluding human clinical data)

Deuterium-labeled compounds are invaluable tools for studying the biotransformation of parent compounds into their various metabolites. symeres.comacs.org The use of Isoquinoline-D7 and other deuterated analogs allows researchers to trace the metabolic fate of isoquinoline-containing molecules in various non-clinical biological systems.

In vitro metabolic stability assays are a cornerstone of early-stage drug discovery, providing an initial assessment of how susceptible a compound is to metabolic breakdown, typically by liver enzymes. gerstel.com These assays often involve incubating the compound of interest with liver microsomes, which contain a high concentration of drug-metabolizing enzymes like the cytochrome P450 (CYP) superfamily. gerstel.comcdnsciencepub.com

By using a deuterated analog like Isoquinoline-D7, researchers can leverage the deuterium (B1214612) kinetic isotope effect (KIE). researchgate.netiaea.org The C-D bond is stronger than the C-H bond, and if the cleavage of this bond is the rate-limiting step in the metabolism of the molecule, the deuterated compound will be metabolized more slowly. ansto.gov.auresearchgate.net This can lead to an increased metabolic half-life. researchgate.netnih.gov Comparing the rate of disappearance of the deuterated versus the non-deuterated compound in a microsomal assay provides a direct measure of the KIE and helps to identify metabolic "hot spots" on the molecule. iaea.organsto.gov.au This information is crucial for designing more metabolically stable drug candidates. nih.gov A common experimental approach involves incubating a 1:1 mixture of the deuterated and non-deuterated compounds in the same microsomal assay and monitoring their relative consumption over time using LC-MS/MS. iaea.org

Table 2: Illustrative Data from a Hypothetical In Vitro Metabolic Stability Assay

| Compound | Incubation Time (min) | % Parent Compound Remaining (Non-deuterated) | % Parent Compound Remaining (Deuterated) |

| Isoquinoline Derivative X | 0 | 100 | 100 |

| 15 | 65 | 85 | |

| 30 | 40 | 70 | |

| 60 | 15 | 50 |

Isotope labeling is a powerful technique for the discovery and structural elucidation of novel metabolites. frontiersin.orgnih.gov When a biological system is dosed with a deuterated compound such as an Isoquinoline-D7 derivative, all subsequent metabolites will retain the deuterium label. This creates a unique isotopic signature that allows for their selective detection by mass spectrometry. frontiersin.orgnih.gov

In an LC-MS analysis, the deuterated metabolites will appear as distinct peaks with a higher mass than their corresponding endogenous, non-deuterated counterparts. nih.gov This "mass tag" makes it significantly easier to distinguish drug-related material from the complex background of the biological matrix. nih.gov By analyzing the mass shift between the parent drug and its metabolites, researchers can deduce the type of metabolic transformation that has occurred (e.g., hydroxylation, demethylation, glucuronidation). acs.org This approach, often referred to as "metabolite profiling" or "metabonomics," has been successfully used to identify previously unknown metabolic pathways for various compounds. nih.gov The use of deuterated standards synthesized in vitro using microsomes can also serve as internal chromatographic markers to help identify metabolites in biological samples. nih.gov

Microorganisms are capable of a vast array of chemical transformations and are often used as models to study drug metabolism or to produce novel compounds through biotransformation. researchgate.net Fungi, in particular, are known to possess enzyme systems, including cytochrome P450 enzymes, that can mimic mammalian metabolism. researchgate.netnih.gov

Introducing an Isoquinoline-D7 labeled substrate to a microbial culture allows researchers to study its transformation into various products. researchgate.net For instance, studies have shown that certain microbes can perform reactions like oxidation, reduction, hydroxylation, and N-oxidation on isoquinoline alkaloids. researchgate.net Using a deuterated substrate and analyzing the culture extract with LC-MS or GC-MS enables the straightforward identification of the resulting deuterated metabolites. This approach helps to explore the metabolic capabilities of different microorganisms and can lead to the discovery of new biocatalysts or novel, biologically active isoquinoline derivatives. researchgate.netrsc.org For example, research has demonstrated that deuterated indene (B144670) can be biotransformed by microbes into deuterated isoquinoline. researchgate.net

Mechanistic Probes in Biological Interactions (excluding clinical effects)

Beyond metabolism, deuterated compounds serve as mechanistic probes to investigate how molecules interact with their biological targets.

Deuterated analogs can be used to study the mechanism of action of drugs that inhibit the biosynthesis of macromolecules like proteins or nucleic acids. The kinetic isotope effect can provide insights into the rate-limiting steps of enzymatic reactions involved in these biosynthetic pathways. researchgate.net

If an isoquinoline derivative acts as an inhibitor of a specific enzyme, and the mechanism of inhibition involves the cleavage of a C-H bond, then the deuterated analog (e.g., Isoquinoline-D7 derivative) may exhibit a different inhibitory potency. By comparing the inhibitory activity (e.g., IC50 values) of the deuterated and non-deuterated compounds, researchers can gain valuable information about the transition state of the reaction and the specific interactions between the inhibitor and the enzyme's active site. nih.gov This approach can help to confirm the mechanism of action and guide the design of more potent and selective inhibitors. Furthermore, deuterium labeling can increase the heat stability of macromolecules, which can be a factor in studying biological interactions, although it may decrease cellular heat stability. cdnsciencepub.cominformaticsjournals.co.in

Enzyme Kinetic Studies Employing Isoquinoline-D7 as a Substrate

In non-clinical biochemical and biological research, the deuterated compound Isoquinoline-D7 serves as a valuable tool in enzyme kinetic studies, primarily to investigate the mechanisms and rate-limiting steps of enzymatic reactions involving the isoquinoline scaffold. The substitution of hydrogen atoms with deuterium atoms can lead to a kinetic isotope effect (KIE), which manifests as a change in the reaction rate when a C-H bond cleavage is a rate-determining step. wuxiapptec.comwikipedia.org This section explores the application of Isoquinoline-D7 as a substrate to probe the kinetics of relevant metabolic enzymes.

The metabolism of isoquinoline and its derivatives is primarily carried out by enzymes such as monoamine oxidase (MAO) and aldehyde oxidase (AOX). wuxiapptec.comnih.govnih.gov These enzymes are crucial in the biotransformation of a wide array of nitrogen-containing heterocyclic compounds. wuxiapptec.compnas.org

Monoamine Oxidase (MAO)

Research has demonstrated that derivatives of isoquinoline can act as substrates for MAO. For instance, N-methyl-1,2,3,4-tetrahydroisoquinoline is oxidized by both MAO-A and MAO-B. nih.gov Kinetic studies have determined the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for this reaction in human brain synaptosomal mitochondria, as detailed in the table below. nih.gov

| Enzyme | Km (μM) | Vmax (pmol/min/mg protein) |

|---|---|---|

| MAO-A | 571 ± 25 | 0.29 ± 0.06 |

| MAO-B | 463 ± 43 | 0.16 ± 0.03 |

While specific kinetic data for Isoquinoline-D7 with MAO is not extensively published, the use of a deuterated substrate would be anticipated to exhibit a kinetic isotope effect if the initial C-H bond cleavage is rate-limiting.

Aldehyde Oxidase (AOX)

Aldehyde oxidase is a key enzyme in the metabolism of many aza-aromatic compounds, including isoquinolines. nih.govpnas.org AOX catalyzes the oxidation of these molecules, and the breaking of a C-H bond is often the rate-limiting step in this process. wuxiapptec.com Consequently, the use of Isoquinoline-D7 as a substrate for AOX is expected to demonstrate a significant kinetic isotope effect. wuxiapptec.com

The KIE is the ratio of the rate constant for the lighter, non-deuterated substrate (kH) to that of the heavier, deuterated substrate (kD). A KIE value significantly greater than 1 indicates that the C-H bond cleavage is part of the rate-determining step of the reaction.

| Substrate | Rate Constant | Kinetic Isotope Effect (KIE = kH/kD) |

|---|---|---|

| Isoquinoline (non-deuterated) | kH | Expected to be > 1 |

| Isoquinoline-D7 | kD |

Studies on various aza-aromatic and amide compounds have shown that their susceptibility to metabolism by human AOX can be significant, leading to rapid clearance. pnas.org The introduction of deuterium at metabolically active positions, as in Isoquinoline-D7, is a recognized strategy to attenuate the rate of AOX-mediated metabolism. wuxiapptec.com This allows for a more detailed investigation of the enzyme's mechanism and the identification of metabolic "soft spots" within a molecule. wuxiapptec.com For example, research on certain 1,6-naphthyridine (B1220473) and isoquinoline derivatives demonstrated that they underwent rapid aldehyde oxidase-mediated metabolism, which could be mitigated by structural modifications. nih.gov The use of a deuterated analog like Isoquinoline-D7 in such studies would provide direct evidence of the role of C-H bond activation in the metabolic pathway.

Future Research Directions and Emerging Paradigms for Deuterated Isoquinolines

Development of Innovative and Sustainable Deuteration Methodologies

The synthesis of deuterated molecules, while crucial, often involves resource-intensive and environmentally challenging processes. A primary future objective is the creation of innovative and sustainable methods for producing Isoquinoline-D7 and related compounds. Research is shifting away from traditional multi-step syntheses that require harsh reagents.

Emerging strategies focus on direct and selective C-H bond activation to introduce deuterium (B1214612) into the isoquinoline (B145761) core. snnu.edu.cn This is increasingly being explored through novel catalytic systems. snnu.edu.cn Transition-metal catalysts, especially those based on earth-abundant metals, are promising for their efficiency and reduced environmental impact. nih.gov Furthermore, photoredox and electrocatalysis represent green approaches, using light or electricity to drive the deuteration process under mild conditions. chinesechemsoc.org Recent studies have shown the potential of metal-free methods for the selective ortho-deuteration of N-heterocycles, which could be applicable to isoquinolines. chemrxiv.orgresearchgate.net

A significant push towards sustainability involves minimizing solvent use. The development of protocols using deuterium oxide (D₂O) as both the deuterium source and the reaction medium is a key area of interest. resolvemass.cagabarx.com Such methods, including "on-water" and flow chemistry techniques, reduce reliance on volatile organic solvents and allow for safer, more scalable production. thalesnano.com

Future research in this domain will likely concentrate on:

Advanced Catalyst Design: Engineering catalysts with high selectivity for specific C-H bonds on the isoquinoline ring.

Flow Chemistry Integration: Using microreactor technology for continuous and controlled deuteration, enhancing safety and scalability.

Biocatalysis Exploration: Investigating enzymes as catalysts for deuteration, offering high selectivity under environmentally benign conditions.

Integration of Isoquinoline-D7 with Advanced Hyphenated Analytical Techniques

Deuterated compounds like Isoquinoline-D7 are indispensable as internal standards in quantitative analytical methods, particularly in combination with hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). thalesnano.comcerilliant.comscioninstruments.com Their utility is set to expand with the advent of more sophisticated analytical technologies.

An emerging trend is the use of Isoquinoline-D7 in high-resolution mass spectrometry (HRMS) for complex biological studies like metabolomics. researchgate.net Its precisely known mass and fragmentation pattern aid in instrument calibration and the accurate quantification of endogenous isoquinolines and their metabolites. researchgate.netnih.gov The use of stable isotope-labeled internal standards is critical for correcting variations in sample preparation and analysis, thereby improving the accuracy and reliability of results. cerilliant.comlcms.cz

Another frontier is the application of deuterated standards in advanced imaging. Mass spectrometry imaging (MSI), for example, can map the distribution of molecules in tissues. Using Isoquinoline-D7 as a standard could enable precise tracking of the metabolic fate of isoquinoline-based compounds in biological systems. mdpi.com

Future directions for research include:

Multidimensional Chromatography: Pairing Isoquinoline-D7 with techniques like two-dimensional liquid chromatography (2D-LC) coupled with tandem mass spectrometry (MS/MS) for enhanced separation and sensitivity in complex sample analysis.

Ion Mobility-Mass Spectrometry (IM-MS): Utilizing Isoquinoline-D7 to improve the precision of collisional cross-section (CCS) measurements, which provides an additional layer of identification for isoquinoline-containing molecules.

Ambient Ionization Methods: Incorporating Isoquinoline-D7 with rapid analysis techniques like Desorption Electrospray Ionization (DESI) for the in-situ detection of isoquinolines on various surfaces.

Exploration of Isoquinoline-D7 in Supramolecular Chemistry and Materials Science